5,6-Dihydrobenzo[h]quinazolin-2-ol
Overview
Description
5,6-Dihydrobenzo[h]quinazolin-2-ol is a heterocyclic organic compound that consists of a benzene ring fused to a quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with formic acid, followed by cyclization to form the quinazoline ring .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrobenzo[h]quinazolin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinazolinones
Reduction: Dihydroquinazolines
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
5,6-Dihydrobenzo[h]quinazolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects.
Mechanism of Action
The mechanism of action of 5,6-Dihydrobenzo[h]quinazolin-2-ol involves the inhibition of specific pathways associated with inflammation. It has been shown to block the activation and phosphorylation of IκBα, reduce the expression of NLRP3 inflammatory vesicle-associated proteins, and inhibit the activation of the NF-κB pathway . These actions collectively contribute to its anti-neuroinflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydronaphthalen-1(2H)-one derivatives
- 5,6-Dihydrobenzo[h]quinazolin-2-amine derivatives
- 6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline
Uniqueness
5,6-Dihydrobenzo[h]quinazolin-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit neuroinflammatory pathways makes it particularly valuable in medicinal research .
Properties
IUPAC Name |
5,6-dihydro-1H-benzo[h]quinazolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-13-7-9-6-5-8-3-1-2-4-10(8)11(9)14-12/h1-4,7H,5-6H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKPHFVPAHMSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=O)N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279389 | |
Record name | 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-77-0 | |
Record name | 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4786-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydrobenzo[h]quinazolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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